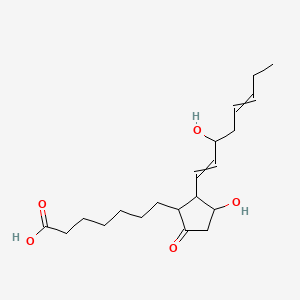
Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique red color and is used in various chemical applications due to its stability and reactivity.
Preparation Methods
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and tetramethylethylenediamine (TMEDA) in hexane, followed by the addition of N-formylpiperidine . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through column chromatography.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various solvents like dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Ferrocenedicarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde involves its ability to undergo redox reactions. The iron center in the ferrocene moiety can switch between different oxidation states, which is crucial for its reactivity and applications. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in biosensors, it can facilitate electron transfer processes, enhancing the sensitivity and specificity of the sensor .
Comparison with Similar Compounds
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenecarboxaldehyde: This compound has only one formyl group attached to the cyclopentadienyl ring, making it less reactive compared to 1,1’-Ferrocenedicarboxaldehyde.
Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group, which alters its reactivity and applications.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring, providing different chemical properties and uses.
The uniqueness of 1,1’-Ferrocenedicarboxaldehyde lies in its two formyl groups, which enhance its reactivity and make it a versatile building block for various chemical syntheses and applications.
Properties
Molecular Formula |
C12H10FeO2-6 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1; |
InChI Key |
BQVSNJUFUQCMBV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


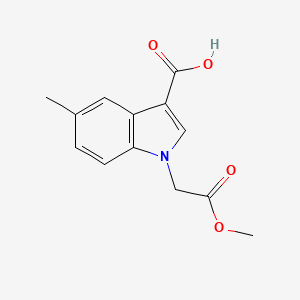
![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
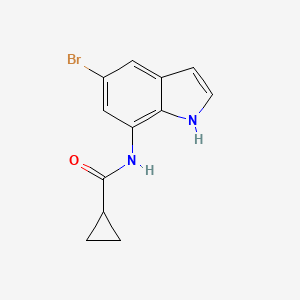

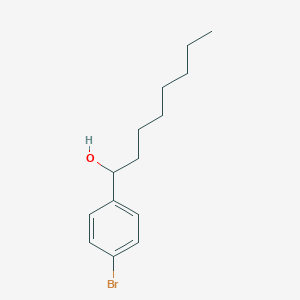
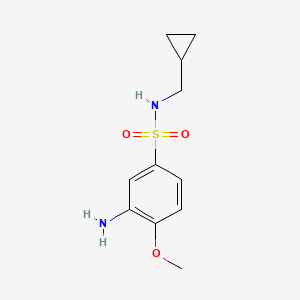

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

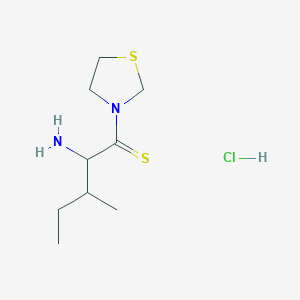


![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
